17-Dmag
Overview
Description
17-Dimethylaminoethylamino-17-demethoxygeldanamycin is a derivative of geldanamycin, a benzoquinone ansamycin antibiotic. It is known for its potent inhibitory effects on heat shock protein 90, a molecular chaperone involved in the folding, stability, and function of many proteins, including those that drive cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Dimethylaminoethylamino-17-demethoxygeldanamycin involves multiple steps, starting from geldanamycinThe reaction conditions typically involve the use of organic solvents such as acetone or dichloromethane and procedures like Ultra-Turrax® homogenization or sonication .
Industrial Production Methods
Industrial production of 17-Dimethylaminoethylamino-17-demethoxygeldanamycin often employs large-scale fermentation processes using Streptomyces hygroscopicus var. geldanus, followed by chemical modification to introduce the desired functional groups. The process is optimized for high yield and purity, ensuring the compound’s efficacy and safety for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
17-Dimethylaminoethylamino-17-demethoxygeldanamycin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form reactive intermediates.
Reduction: The compound can be reduced under specific conditions to yield different analogs.
Substitution: Substitution reactions can occur at the amino or methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from these reactions include various analogs of 17-Dimethylaminoethylamino-17-demethoxygeldanamycin, each with unique properties and potential therapeutic applications .
Scientific Research Applications
17-Dimethylaminoethylamino-17-demethoxygeldanamycin has a wide range of scientific research applications:
Mechanism of Action
17-Dimethylaminoethylamino-17-demethoxygeldanamycin exerts its effects by binding to and inhibiting heat shock protein 90. This inhibition disrupts the folding and function of heat shock protein 90 client proteins, leading to the degradation of oncogenic proteins and the suppression of cancer cell growth. The compound also affects various signaling pathways, including the nuclear factor kappa B pathway, which plays a role in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
17-Allylamino-17-demethoxygeldanamycin: Another geldanamycin derivative with similar heat shock protein 90 inhibitory effects but different pharmacokinetic properties.
Geldanamycin: The parent compound from which 17-Dimethylaminoethylamino-17-demethoxygeldanamycin is derived.
Uniqueness
17-Dimethylaminoethylamino-17-demethoxygeldanamycin is unique due to its water solubility and oral bioavailability, which make it more suitable for clinical applications compared to other geldanamycin derivatives. Its potent inhibitory effects on heat shock protein 90 and ability to target multiple oncogenic pathways further enhance its therapeutic potential .
Properties
IUPAC Name |
[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N4O8/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40)/b11-9-,19-10-,21-16-/t18-,20+,25+,26+,28-,30+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFRQPKVAWMTJO-UBRNJJHSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(\[C@@H]([C@H](/C=C\C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)\C)OC)OC(=O)N)/C)C)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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